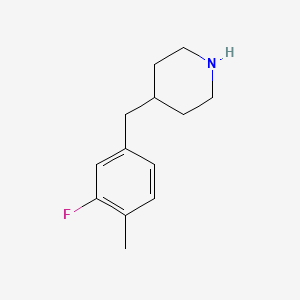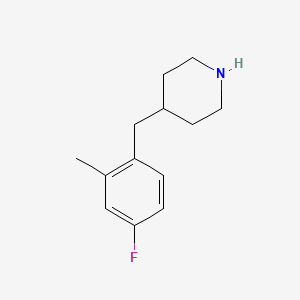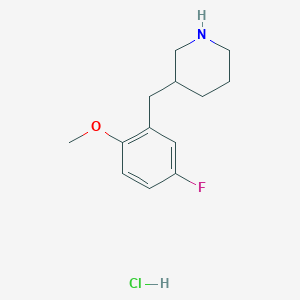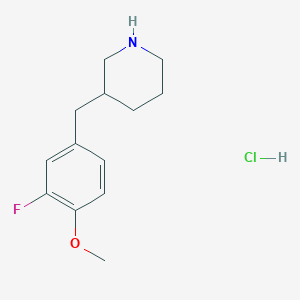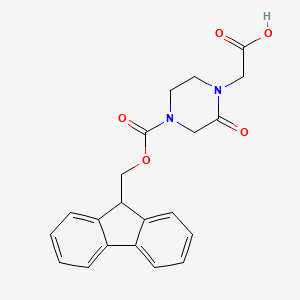
4-Fmoc-1-carboxymethyl-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fmoc-1-carboxymethyl-piperazin-2-one is a unique chemical compound with the empirical formula C21H20N2O5 . It has a molecular weight of 380.39 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 4-Fmoc-1-carboxymethyl-piperazin-2-one can be represented by the SMILES stringOC(=O)CN1CCN(CC1=O)C(=O)OCC2c3ccccc3-c4ccccc24 . This string represents the structural formula of the compound, which includes the arrangement of atoms and the chemical bonds that hold the atoms together. Physical And Chemical Properties Analysis
The compound 4-Fmoc-1-carboxymethyl-piperazin-2-one is a solid . It has a molecular weight of 380.39 . The functional group of this compound is Fmoc .科学的研究の応用
Base-Induced Side Reactions in Fmoc-Solid Phase Peptide Synthesis
In Fmoc-solid phase peptide synthesis, base-induced side reactions, such as aspartimide formation and subsequent base adduct formation, are significant challenges, especially for sensitive peptide sequences. The use of piperazine as an Nα-Fmoc deprotection reagent has been shown to minimize these side reactions effectively. This is because piperazine causes the least side reactions compared to other bases like piperidine, 1-hydroxypiperidine, and others. The addition of 1-hydroxybenzotriazole as an additive with piperazine has further beneficial effects in reducing side reactions, making this reagent combination a compelling choice for the Nα-deprotection in the synthesis of base-sensitive sequences (Wade et al., 2000).
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis
The efficiency and quality of peptide products in Fmoc SPPS are significantly influenced by the choice of deprotection reagent. A comparison of piperidine (PP), piperazine (PZ), and 4-methylpiperidine (4MP) as Fmoc removal reagents under microwave-assisted conditions reveals that these reagents are interchangeable, with the choice possibly affecting the yield and purity of the final peptide product. Factors such as the hydrophobicity and size of the peptide influence which reagent might be optimal, indicating a nuanced decision-making process for selecting deprotection reagents (Luna et al., 2016).
Enhancements in Fmoc Deprotection Efficiency
A combination of piperazine and DBU has been identified as a safer and more effective alternative to piperidine for rapid and efficient Fmoc deprotection in solid-phase peptide synthesis. This solution allows for the complete removal of the Fmoc group in less than a minute, significantly reducing the formation of deletion products due to partial Fmoc deprotection. This advancement not only rivals the speed of piperidine but also demonstrates compatibility with synthesizing aspartimide and epimerization-prone sequences when supplemented with 1% formic acid, highlighting its utility across a range of peptide synthesis applications (Ralhan et al., 2015).
Application in Traceless Solid-Phase Synthesis
The piperazine amide linker, utilized for cyclative cleavage from solid support, showcases the innovative application of 4-Fmoc-1-carboxymethyl-piperazin-2-one in the traceless solid-phase synthesis of dihydroquinoxalin-2-ones. This method underpins the synthesis's versatility, allowing for high-purity compound production and the preparation of stable immobilized linear intermediates, suitable for combinatorial synthesis of compound libraries (Neagoie & Krchňák, 2012).
Safety and Hazards
特性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19-11-23(10-9-22(19)12-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINCHYCYSIPMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-1-carboxymethyl-piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)






